molecular formula C10H20N2O2 B13907934 tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate

tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate

Cat. No.: B13907934
M. Wt: 200.28 g/mol
InChI Key: YXKXVKFAISFJPS-QMMMGPOBSA-N
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Description

tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate: is a chemical compound with the molecular formula C10H20N2O2. It is a derivative of carbamic acid and features a tert-butyl group, an amino group, and a cyclopropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropylamine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of organic solvents and bases, along with controlled reaction conditions, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Various halides or other electrophiles, often in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a protective group for amino acids in peptide synthesis .

Industry: In the industrial sector, tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate is used in the production of various chemical intermediates and as a reagent in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The amino group can participate in hydrogen bonding and other interactions, while the cyclopropyl group adds rigidity to the molecule .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Uniqueness: tert-Butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are desired .

By understanding the synthesis, reactions, applications, and mechanisms of tert-butyl N-[(1R)-2-amino-1-cyclopropyl-ethyl]carbamate, researchers can better utilize this compound in various scientific and industrial fields.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl N-[(1R)-2-amino-1-cyclopropylethyl]carbamate

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8(6-11)7-4-5-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m0/s1

InChI Key

YXKXVKFAISFJPS-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C1CC1

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C1CC1

Origin of Product

United States

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